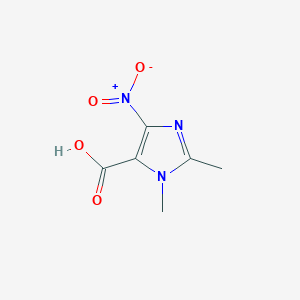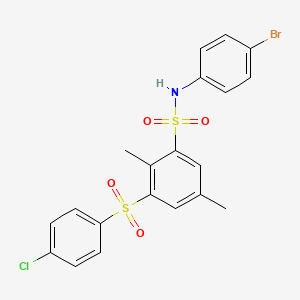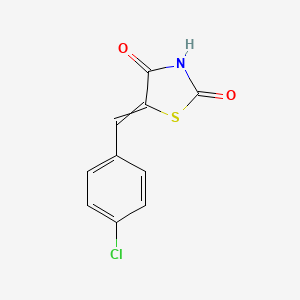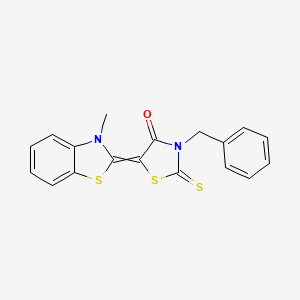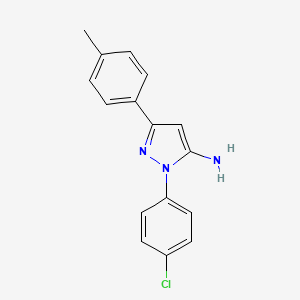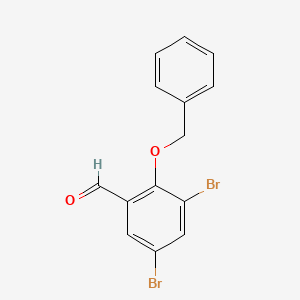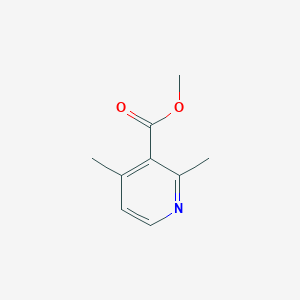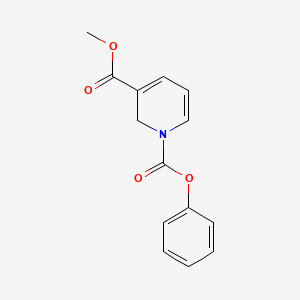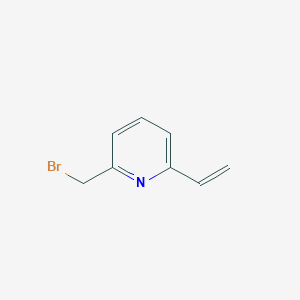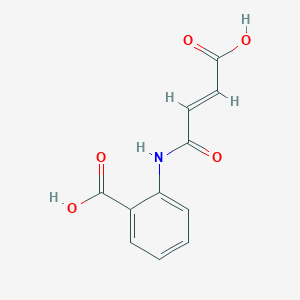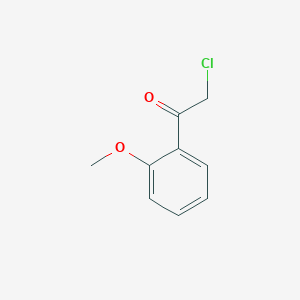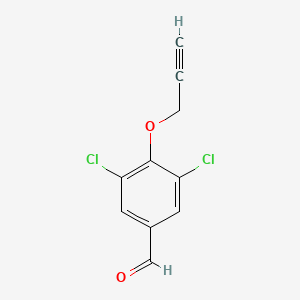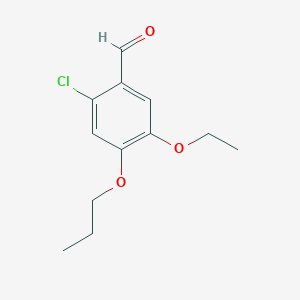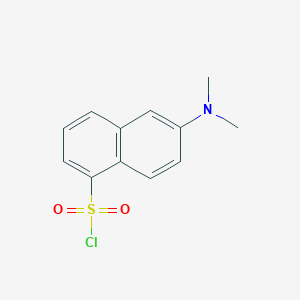
2-Dimethylaminonaphthalene-5-sulfonyl chloride
Vue d'ensemble
Description
2-Dimethylaminonaphthalene-5-sulfonyl chloride (DMANS) is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid, soluble in water and alcohol, and has a melting point of 81-82°C. DMANS is most commonly used as a reagent for the synthesis of fluorogenic compounds and is also used for the detection of amines, thiols, and other compounds. As such, DMANS has become an important tool in the study of biochemistry and physiology, as well as in the development of new drugs and other treatments.
Applications De Recherche Scientifique
Fluorescent Labeling and Detection
Dansyl chloride is extensively used as a fluorescent label in biological research. It reacts with peptides, imidazoles, phenolic compounds, and amino acids to form intensely colored derivatives. These derivatives are stable and can be separated by solvent extraction or chromatography, making dansyl chloride a valuable tool for the detection of these compounds in various tissues and cells (Leonard & Osborne, 1975).
Protein Modification Studies
Dansyl chloride has been used to modify specific proteins, such as myosin A and heavy meromyosin. This modification helps in studying the properties and functions of these proteins. For instance, dansyl chloride reacts with myosin A, affecting its ATPase activity and binding ability to actin, providing insights into the biochemical properties of muscle proteins (Kasuya & Takashina, 1965).
Analysis of Pesticide Residues
Dansyl chloride is used in the fluorogenic labeling of organophosphorus pesticides. The labeled pesticides can then be analyzed quantitatively through high-pressure liquid chromatography (HPLC) and thin-layer chromatography (TLC). This application is significant in environmental monitoring and food safety (Lawrence, Renault, & Frei, 1976).
Amino Acid Analysis
The compound is widely used for determining the N-terminal amino acid of peptides. Dansyl chloride reacts with amino groups in peptides, and after derivatization and hydrolysis, the dansyl-amino acids can be separated by HPLC, allowing for the identification and quantification of amino acids in various biological samples (Harris, 1988).
Studying Complex Protein Interactions
Dansyl chloride has been employed to investigate the interaction and binding properties of proteins, such as lysozyme with thyroglobulin. Fluorescence measurements on dansyl-labeled proteins provide insights into protein-protein interactions and conformational changes (Rawitch & Weber, 1972).
Propriétés
IUPAC Name |
6-(dimethylamino)naphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c1-14(2)10-6-7-11-9(8-10)4-3-5-12(11)17(13,15)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVSLFDXOOWWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376339 | |
| Record name | 2-DIMETHYLAMINONAPHTHALENE-5-SULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylaminonaphthalene-5-sulfonyl chloride | |
CAS RN |
69037-87-2 | |
| Record name | 2-DIMETHYLAMINONAPHTHALENE-5-SULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-o-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1620577.png)
